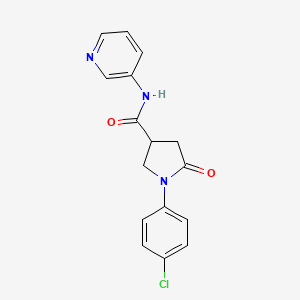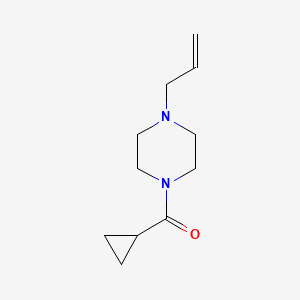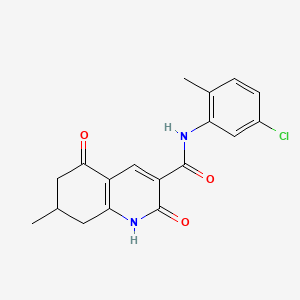![molecular formula C13H11N5OS B5305700 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide, also known as MTTC, is a novel small molecule drug that has been of significant interest in scientific research. MTTC belongs to the class of tetrazole-containing compounds and has been shown to have potential therapeutic applications in various fields of medicine. In
Mécanisme D'action
The mechanism of action of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In cancer research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In inflammation research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. In cardiovascular research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to activate the ATP-sensitive potassium channels and inhibit the activity of phosphodiesterase, resulting in vasodilation and antiplatelet effects.
Biochemical and Physiological Effects
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth. In inflammation research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to reduce the production of inflammatory cytokines, leading to the reduction of inflammation. In cardiovascular research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to cause vasodilation and inhibit platelet aggregation, leading to the improvement of blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has several advantages for lab experiments, including its high purity and yield, low toxicity, and ease of synthesis. However, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide also has limitations, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the research and development of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide. In cancer research, further studies are needed to explore the potential of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide as a chemotherapeutic agent and to identify its specific targets in cancer cells. In inflammation research, further studies are needed to explore the potential of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide as an anti-inflammatory agent and to identify its specific targets in inflammatory cells. In cardiovascular research, further studies are needed to explore the potential of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide as a vasodilator and antiplatelet agent and to identify its specific targets in cardiovascular cells. Additionally, further studies are needed to optimize the synthesis of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide and to improve its solubility and bioavailability.
Méthodes De Synthèse
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide can be synthesized through a multistep process involving the reaction of 5-methyl-3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(1H-tetrazol-5-yl)aniline to produce 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide. The synthesis of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and cardiovascular diseases. In cancer research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In cardiovascular research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to have potential as a vasodilator and antiplatelet agent.
Propriétés
IUPAC Name |
5-methyl-N-[3-(2H-tetrazol-5-yl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-8-5-10(7-20-8)13(19)14-11-4-2-3-9(6-11)12-15-17-18-16-12/h2-7H,1H3,(H,14,19)(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENAALCUSMREJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-N-methyl-4-oxobutanamide](/img/structure/B5305619.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)
![3-(2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5305634.png)

![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5305676.png)


![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)
![1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)